molecular formula C6H10N4 B1340796 (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine CAS No. 923156-44-9

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine

Cat. No.: B1340796
CAS No.: 923156-44-9
M. Wt: 138.17 g/mol
InChI Key: URJJLLGHIBAONS-UHFFFAOYSA-N
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Description

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is a bicyclic heterocyclic compound featuring a fused pyrrolo-triazole core with an aminomethyl substituent. Its molecular formula is C₆H₁₀N₄ (MW: 138.17 g/mol), and it is identified by CAS No. 923156-44-9 . The compound is commercially available with ≥95% purity and is typically stored at 2–8°C under inert conditions to preserve stability . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-4-6-9-8-5-2-1-3-10(5)6/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJJLLGHIBAONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585417
Record name 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923156-44-9
Record name 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
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Preparation Methods

Cyclization of Precursors

The core pyrrolo-triazole ring system is typically constructed via cyclization reactions involving appropriate pyrrole derivatives and azide or hydrazine-based precursors. The cyclization is often catalyzed by transition metals such as copper(I) iodide (CuI) under controlled conditions to facilitate ring closure and formation of the triazole moiety.

  • Typical conditions: Use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), temperatures ranging from ambient to moderate heating (50–120 °C), and reaction times from several hours to overnight.
  • Catalysts: Copper(I) salts (e.g., CuI) or other copper catalysts to promote azide-alkyne cycloaddition or related cyclization pathways.

Functional Group Introduction

The aminomethyl group at the 3-position is introduced either by:

  • Direct substitution reactions on a preformed pyrrolo-triazole core using aminomethylating agents.
  • Reduction of nitrile or nitro precursors attached to the heterocyclic ring.
  • Condensation of amine-containing intermediates with aldehydes or halomethyl derivatives followed by reduction.

Salt Formation for Enhanced Solubility

The free base form of the compound is often converted into its trihydrochloride salt to improve aqueous solubility and stability, which is critical for biological assays and pharmaceutical applications.

Detailed Synthetic Route Example

A representative synthetic route, adapted from recent literature on related pyrrolo-triazole derivatives, involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation Pyrrole derivative + methyl 4-bromobutanoate, base (e.g., K2CO3), solvent (acetone) Formation of carboxylic acid ester intermediate
2 Grignard Reaction Ester intermediate + methylmagnesium bromide (MeMgBr) Conversion to alcohol intermediate
3 Miyaura Borylation & Suzuki Coupling Boronic acid derivatives, Pd catalyst, base Formation of substituted amine intermediates
4 Condensation & Cyclization Amines + appropriate acid derivatives, heating Formation of pyrrolo-triazole core
5 Aminomethylation Introduction of aminomethyl group via reductive amination or substitution Final compound formation
6 Salt Formation Treatment with HCl in ethanol or water Trihydrochloride salt of the compound

This sequence allows for structural modifications at various stages to optimize yield and biological activity.

Reaction Conditions and Optimization

  • Temperature: Most cyclization and coupling reactions are optimized between 50–120 °C.
  • Solvents: Polar aprotic solvents such as DMSO, DMF, or acetone are preferred for solubility and reaction efficiency.
  • Catalysts: Palladium catalysts for Suzuki coupling; copper catalysts for cyclization.
  • Purification: Column chromatography and recrystallization are standard to achieve high purity (>95%).

Analytical Confirmation

The synthesized compound is confirmed by:

Comparative Data Table of Preparation Methods

Method/Step Key Reagents/Conditions Advantages Limitations Yield Range (%)
Cyclization with CuI Pyrrole derivative + azide, CuI, DMSO Efficient ring closure Requires careful temperature control 70–85
Grignard Reaction Ester + MeMgBr, low temperature High selectivity Sensitive to moisture 65–80
Suzuki Coupling Boronic acid, Pd catalyst, base Versatile substitution Expensive catalysts 60–90
Aminomethylation Reductive amination with formaldehyde + reducing agent Direct introduction of amine group Possible side reactions 50–75
Salt Formation (HCl) HCl in ethanol or water Improves solubility and stability Requires careful drying Quantitative

Research Findings and Applications

  • The compound and its derivatives have been synthesized successfully with high purity and yield using the above methods.
  • Structural modifications during synthesis have allowed exploration of biological activities such as receptor-interacting protein kinase 1 (RIPK1) inhibition and anti-necroptotic effects.
  • The trihydrochloride salt form is preferred for biological assays due to enhanced solubility and stability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring and methanamine group enable diverse substitution pathways:

Reaction Type Reagents/Conditions Products Key Findings
Aminomethyl Substitution Alkyl halides, acyl chlorides in polar aprotic solvents (e.g., DMF)N-alkylated or N-acylated derivativesMethanamine acts as a nucleophile, enabling alkylation or acylation at the amine site .
Triazole Ring Halogenation N-Halosuccinimide (NBS, NCS) in CHCl₃ at 0–25°C4-Halo-triazolylmethanamine derivatives (e.g., Cl, Br)Electrophilic substitution occurs preferentially at the 4-position of the triazole ring .

Example : Triazolylmethanamine +R XBase DMFR NH Triazolylmethane\text{ Triazolylmethanamine }+\text{R X}\xrightarrow{\text{Base DMF}}\text{R NH Triazolylmethane}

Oxidation Reactions

The methanamine group undergoes controlled oxidation under mild conditions:

Oxidizing Agent Conditions Product Yield References
KMnO₄Aqueous acidic medium, 0–5°CTriazolylformamide (amide derivative)65–78%
RuO₂/H₂O₂CH₃CN, 25°CNitrile derivatives (via C–N bond cleavage)42%

Mechanistic Insight :
Oxidation of the primary amine to a nitrile involves intermediate imine formation, followed by dehydrogenation .

Reduction Reactions

Selective reduction of substituents has been explored:

Substrate Reducing Agent Conditions Product Application
Nitro-triazolylmethanamineH₂/Pd-CEtOH, 25°C, 12 hrAmino-triazolylmethanamineIntermediate for drug design
Schiff base derivativesNaBH₄MeOH, 0°C, 2 hrSecondary amine derivativesStability enhancement

Note : Hydrogenolysis of nitro groups retains the triazole core integrity .

Condensation Reactions

The primary amine participates in Schiff base formation and cycloadditions:

Reaction Partner Conditions Product Key Observations
Aromatic aldehydesEtOH, reflux, 4–6 hrSchiff bases (imine-linked derivatives)Enhanced fluorescence properties observed .
IsocyanatesDCM, 25°C, 12 hrUrea derivativesImproved solubility in polar solvents .

Example : Triazolylmethanamine +R NCOR NH C O NH Triazolylmethane\text{ Triazolylmethanamine }+\text{R NCO}\rightarrow \text{R NH C O NH Triazolylmethane}

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions:

Reagent Conditions Product Application
Alkynes (CuAAC)Cu(I) catalyst, 60°CTriazolotriazine fused systemsAntibacterial agents
EpoxidesBF₃·Et₂O, DCM, −10°CRing-opened amino alcohol derivativesScaffolds for kinase inhibitors

Mechanism :
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole core to generate bis-heterocyclic systems .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable case study demonstrated that a synthesized derivative showed a reduction in tumor size in xenograft models by inducing programmed cell death in malignant cells.

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Agricultural Science

Pesticidal Applications
this compound derivatives have been explored as potential pesticides. Research indicates that these compounds can act as effective fungicides and insecticides. Field trials have demonstrated their efficacy in controlling fungal pathogens in crops such as wheat and corn while minimizing harm to beneficial insects.

Plant Growth Regulators
Additionally, this compound has shown promise as a plant growth regulator. Studies suggest that it can enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development.

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors.

Nanotechnology
The compound is also being explored for applications in nanotechnology. Its unique structure allows for the functionalization of nanoparticles used in drug delivery systems. Studies have shown that nanoparticles modified with this compound can improve the bioavailability of therapeutic agents by enhancing their solubility and stability.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against Gram-positive and Gram-negative bacteria
Agricultural SciencePesticidesControls fungal pathogens effectively
Plant growth regulatorsEnhances crop yield and growth rates
Materials SciencePolymer synthesisImproves thermal stability and mechanical properties
NanotechnologyEnhances drug delivery systems

Mechanism of Action

The mechanism of action of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can potentially mitigate inflammatory and neurodegenerative diseases.

Comparison with Similar Compounds

Structural Derivatives and Salts

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features References
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride 1171236-13-7 C₆H₁₃Cl₃N₄ 247.55 Water-soluble salt; enhances bioavailability.
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride 116056-06-5 C₆H₈N₄·HCl 156.62 Deaminated analog; used in heterocyclic coupling reactions.
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol N/A C₆H₉N₃O 139.16 Hydroxyl substituent instead of amine; altered polarity.

Key Observations :

  • The trihydrochloride salt (CAS 1171236-13-7) exhibits improved solubility compared to the free base, making it preferable for aqueous reaction systems .
  • The hydrochloride derivative (CAS 116056-06-5) lacks the aminomethyl group, limiting its utility in amide bond formation but serving as a scaffold for further functionalization .
  • Replacement of the amine with a hydroxyl group ({5H,6H,7H-pyrrolo[...]methanol) reduces basicity and alters metabolic stability .

Substituent Variations

Compound Name CAS No. Substituents Molecular Weight (g/mol) Applications References
1-(6,7-Dihydro-5H-pyrrolo[...]triazol-3-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine N/A Fluorophenyl, methylphenyl 402.48 Potential kinase inhibitor; enhanced lipophilicity.
2-(6,7-Dihydro-5H-pyrrolo[...]triazol-3-yl)ethanamine 923131-85-5 Ethylamine chain 152.21 Extended linker for conjugation; used in peptide mimetics.
4-(6,7-Dihydro-5H-pyrrolo[...]triazol-3-yl)aniline 941400-32-4 Aniline substituent 199.23 Electrophilic aromatic substitution precursor.

Key Observations :

  • The fluorophenyl/methylphenyl analog (MW 402.48) demonstrates increased lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration for CNS-targeted therapies .
  • Ethanamine derivative (CAS 923131-85-5) provides a longer spacer for bioconjugation, critical in antibody-drug conjugate (ADC) development .
  • Aniline-substituted analog (CAS 941400-32-4) enables electrophilic reactions, such as diazo coupling, for dye and polymer synthesis .

Biological Activity

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₇N₃
  • Molecular Weight : 111.13 g/mol
  • CAS Number : 116056-06-5
  • Structural Representation : The compound features a triazole ring fused with a pyrrole structure, which is known to contribute to various biological activities.

Anticancer Activity

Recent studies indicate that derivatives of pyrrolo[2,1-c][1,2,4]triazole exhibit significant anticancer properties. For instance, a series of compounds related to this structure have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AA549 (lung)5.0
Compound BMCF-7 (breast)3.2
Compound CHeLa (cervical)4.8

The structure-activity relationship (SAR) analysis revealed that modifications on the triazole ring significantly influence the potency against cancer cells. The presence of electron-donating groups on the phenyl ring enhances activity by improving interactions with cellular targets .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have demonstrated that it exhibits inhibitory effects against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

These findings suggest that the compound may interfere with bacterial cell wall synthesis or protein production .

Neuroprotective Effects

Neuroprotective activity has been observed in several experimental models. For example, in vitro assays indicated that the compound could reduce oxidative stress in neuronal cells:

Treatment GroupCell Viability (%)
Control100
Compound Dose A85
Compound Dose B90

This suggests potential applications in neurodegenerative diseases .

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets within cells:

  • Inhibition of Kinases : The compound may act as an inhibitor of certain kinases involved in cell proliferation and survival.
  • Modulation of Apoptosis : It has been shown to induce apoptosis in cancer cells through the activation of caspases.
  • Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial evaluated the efficacy of a pyrrolo[2,1-c][1,2,4]triazole derivative in patients with advanced cancer. Results indicated a significant reduction in tumor size in 60% of participants.
  • Case Study 2 : An animal model study demonstrated neuroprotective effects against induced ischemic injury, suggesting its potential for treating stroke-related conditions.

Q & A

Q. What are the primary synthetic routes for (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine and its derivatives?

The compound and its analogs are synthesized via multi-step protocols involving cyclocondensation, alkylation, and functional group modifications. For example, derivatives are often prepared by reacting pyrrolidine precursors with triazole-forming reagents under nitrogen atmosphere, followed by purification via column chromatography . Key intermediates, such as mesityl-substituted salts, are synthesized using trimethyloxonium tetrafluoroborate and hydrazinium chloride in dichloromethane/methanol systems . Yield optimization requires precise stoichiometric control and inert conditions.

Q. How are structural and purity characteristics validated for this compound?

Structural confirmation relies on 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1H-NMR signals at δ 4.34 ppm (t, J=7.1 Hz) confirm the presence of the pyrrolo-triazole backbone, while HRMS data (e.g., m/z 273.1352 for C14_{14}H17_{17}N4_4O2_2) validate molecular formulas . Purity (>97%) is assessed via HPLC with UV detection at 254 nm, as reported in synthetic studies .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for derivatives targeting neurodegenerative diseases?

SAR studies highlight the critical role of substituents on the triazole ring. For Alzheimer’s disease, phenoxy groups at position 7 enhance gamma-secretase modulation, reducing Aβ42 production in vitro (IC50_{50} < 100 nM) . Conversely, necroptosis inhibitors require bulky bicyclic substituents (e.g., azabicyclo[3.2.1]octane) to block RIPK1 activation, with EC50_{50} values ranging from 0.5–5 μM in HT-29 cell models .

Q. How do pharmacokinetic properties of this compound compare to reference drugs like celecoxib?

SwissADME predictions for analogs show moderate lipophilicity (LogP ~2.5) and solubility (~50 μM in aqueous buffers), comparable to celecoxib. However, poor blood-brain barrier penetration (BBB score: 0.12 vs. 0.45 for celecoxib) limits CNS applications unless formulations include prodrug strategies .

Q. What experimental models validate its efficacy in vivo?

In Alzheimer’s studies, transgenic mouse models (e.g., APP/PS1) treated with gamma-secretase modulators show 40–60% reduction in amyloid plaque burden after 12 weeks . For cancer, xenograft models using PF-07265028 (a derivative) demonstrate tumor growth inhibition (TGI: 70–85%) at 10 mg/kg doses, attributed to necroptosis pathway blockade .

Q. How are contradictory solubility-stability data resolved in formulation studies?

Discrepancies arise between theoretical solubility (SwissADME) and empirical data due to polymorphic forms. For example, crystalline PF-07265028 free base exhibits 3× higher solubility in simulated gastric fluid (pH 1.2) than amorphous variants. Stability under physiological conditions is confirmed via accelerated degradation studies (40°C/75% RH for 6 months) .

Q. What methodologies address metabolic instability in preclinical development?

Methyl or cyclopropyl substituents at the triazole N-position reduce CYP3A4-mediated oxidation. For instance, introducing a tert-butyl group increases metabolic half-life (t1/2_{1/2}) from 1.2 to 4.8 hours in human liver microsomes . Deuterium isotope effects are also explored to slow hepatic clearance .

Methodological Challenges

Q. What strategies optimize enantiomeric purity for chiral derivatives?

Asymmetric synthesis using chiral auxiliaries (e.g., (S)-pyrrolidinone) achieves >98% ee, verified via chiral HPLC with AD-H columns. Enantiomers show divergent bioactivity: (R)-configured analogs exhibit 10× higher gamma-secretase modulation than (S)-forms .

Q. How are off-target effects minimized in kinase inhibition assays?

Selectivity profiling using KinomeScan panels (500+ kinases) identifies cross-reactivity risks. For necroptosis inhibitors, derivatives with IC50_{50} > 10 μM against RIPK2 and JNK1–3 are prioritized to avoid immune toxicity .

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